5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC17253456
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11N3O |
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Molecular Weight | 165.19 g/mol |
IUPAC Name | 5-isocyanato-1-methyl-3-propan-2-ylpyrazole |
Standard InChI | InChI=1S/C8H11N3O/c1-6(2)7-4-8(9-5-12)11(3)10-7/h4,6H,1-3H3 |
Standard InChI Key | UQODCSNQWWPUOJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=NN(C(=C1)N=C=O)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 5-isocyanato-3-isopropyl-1-methyl-1H-pyrazole reflects the substitution pattern on the pyrazole ring. The molecular formula is CHNO, derived from the pyrazole core (CHN) modified by:
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A methyl group (-CH) at position 1,
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An isopropyl group (-CH(CH)) at position 3,
Structural Analysis
The pyrazole ring adopts a planar conformation, with substituents influencing electronic and steric properties:
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The isocyanate group at position 5 introduces electrophilicity, enabling reactions with nucleophiles such as amines or alcohols.
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The isopropyl group at position 3 contributes steric bulk, potentially affecting regioselectivity in further reactions.
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The methyl group at position 1 stabilizes the ring structure by preventing tautomerization .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 167.20 g/mol |
Boiling Point | ~250–270°C (estimated) |
Solubility | Low in water; soluble in DMF |
Density | 1.12–1.15 g/cm³ (predicted) |
Synthetic Pathways and Methodologies
General Strategies for Pyrazole Isocyanates
The synthesis of pyrazole-derived isocyanates typically involves:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or enaminones.
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Functionalization: Introduction of the isocyanate group via Curtius rearrangement or phosgenation of primary amines .
Proposed Synthesis of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole
A plausible route involves:
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Preparation of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine:
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Isocyanate Formation:
Reaction Scheme:
Challenges and Optimization
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Regioselectivity: Competing reactions at positions 3 and 5 require careful control of reaction conditions (e.g., temperature, catalysts).
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Isocyanate Stability: Moisture-sensitive nature necessitates anhydrous environments and inert atmospheres .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (CDCl, 400 MHz):
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δ 1.25 (d, 6H, -CH(CH)),
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δ 2.45 (s, 3H, N-CH),
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δ 3.10 (m, 1H, -CH(CH)),
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δ 6.50 (s, 1H, pyrazole H-4).
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C NMR:
Infrared (IR) Spectroscopy
Applications and Industrial Relevance
Pharmaceutical Intermediates
Pyrazole isocyanates serve as precursors for urea and carbamate derivatives, which are prevalent in:
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Antimicrobial Agents: Urea-linked pyrazoles show activity against Plasmodium falciparum .
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Kinase Inhibitors: Structural analogs inhibit enzymes like dihydroorotate dehydrogenase (DHODH) .
Polymer Chemistry
Isocyanate groups enable participation in polyurethane and polyurea synthesis:
Derivative | Application |
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Ureas | Drug candidates |
Carbamates | Prodrug formulations |
Polyurethanes | Insulating materials |
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